
1-(2-fluoroethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氟乙基)-3-甲基-N-戊基-1H-吡唑-4-胺是一种合成化合物,属于吡唑衍生物类。吡唑是含有两个相邻氮原子的五元杂环化合物。这种特殊的化合物在吡唑环上连接着氟乙基、甲基和戊基,使其成为各个科学领域中独特而通用的分子。
准备方法
合成路线和反应条件
1-(2-氟乙基)-3-甲基-N-戊基-1H-吡唑-4-胺的合成通常涉及多个步骤,从容易获得的前体开始。一种常用的方法包括以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下将适当的肼衍生物与 1,3-二酮环化来实现。
氟乙基的引入: 此步骤通常涉及用氟化物来源(例如氟化钾)对合适的离去基团(例如甲苯磺酸酯)进行亲核取代反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成设备和高效的纯化技术以确保高产率和纯度。
化学反应分析
反应类型
1-(2-氟乙基)-3-甲基-N-戊基-1H-吡唑-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(例如氢化铝锂或硼氢化钠)进行。
取代: 亲核取代反应可以在氟乙基上进行,其中氟可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基亚砜等极性非质子溶剂中的氟化钾。
主要产物
氧化: 形成相应的酮或羧酸。
还原: 形成相应的醇或胺。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
1-(2-氟乙基)-3-甲基-N-戊基-1H-吡唑-4-胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及各种有机反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 研究其潜在的治疗应用,例如开发针对特定酶或受体的药物。
工业: 用于生产具有独特性能的专用化学品和材料。
作用机制
1-(2-氟乙基)-3-甲基-N-戊基-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标的相互作用。氟乙基可以参与与生物大分子形成氢键和静电相互作用,而吡唑环可以与酶活性位点或受体结合口袋相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
1-(2-氟乙基)-3-甲基-1H-吡唑-4-胺: 缺少戊基,这可能会影响其生物活性及其化学反应性。
1-(2-氯乙基)-3-甲基-N-戊基-1H-吡唑-4-胺: 含有氯乙基而不是氟乙基,这可能会影响其反应性和与生物靶标的相互作用。
1-(2-氟乙基)-3-甲基-N-丁基-1H-吡唑-4-胺: 含有丁基而不是戊基,这可能会改变其物理和化学性质。
独特性
1-(2-氟乙基)-3-甲基-N-戊基-1H-吡唑-4-胺由于其氟乙基、甲基和戊基的组合而具有独特性,这些基团赋予了其特定的化学和生物性质。氟乙基的存在增强了其与生物靶标形成强相互作用的能力,而戊基则有助于其亲脂性和膜渗透性。
属性
分子式 |
C11H20FN3 |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-3-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C11H20FN3/c1-3-4-5-7-13-11-9-15(8-6-12)14-10(11)2/h9,13H,3-8H2,1-2H3 |
InChI 键 |
HBJKGIJFSZBVNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC1=CN(N=C1C)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


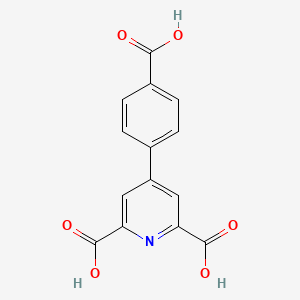
![Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B11753728.png)
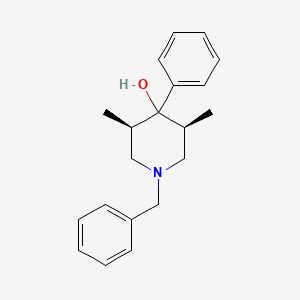

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11753736.png)
![(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11753739.png)
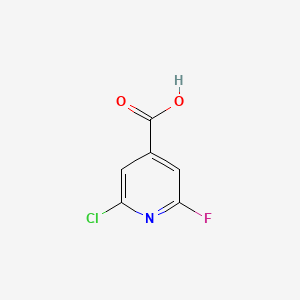
![5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone](/img/structure/B11753750.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11753761.png)
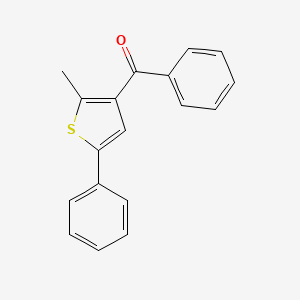
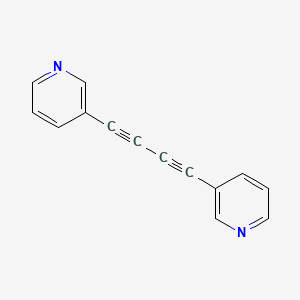
![4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B11753777.png)
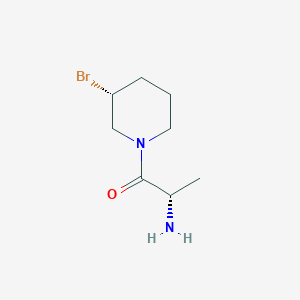
![[4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate](/img/structure/B11753795.png)
